Fewtpgwyqxyalpl
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Overview
Description
Fewtpgwyqxyalpl is a synthetic compound known for its unique structure and significant biological activity. It is a potent and selective antagonist for the human type I interleukin-1 receptor, which plays a crucial role in inflammatory responses . The compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fewtpgwyqxyalpl is synthesized through a multi-step process involving peptide synthesis techniques. The synthesis begins with the protection of amino acids, followed by coupling reactions to form peptide bonds. The final product is obtained through deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process includes solid-phase peptide synthesis, where the peptide chain is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Fewtpgwyqxyalpl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in its structure and activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities, which can be further studied for their therapeutic potential .
Scientific Research Applications
Fewtpgwyqxyalpl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in research on inflammatory pathways and cytokine signaling.
Medicine: this compound is investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: It is used in the development of anti-inflammatory drugs and as a tool in drug discovery research.
Mechanism of Action
Fewtpgwyqxyalpl exerts its effects by binding to the human type I interleukin-1 receptor, thereby blocking the interaction of interleukin-1 with its receptor. This inhibition prevents the downstream signaling pathways that lead to inflammation. The compound specifically targets the receptor’s binding site, preventing the activation of pro-inflammatory genes .
Comparison with Similar Compounds
Comparison with Other Compounds: Fewtpgwyqxyalpl is unique due to its high selectivity and potency for the human type I interleukin-1 receptor. Similar compounds include:
Anakinra: A recombinant human interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1β, used for treating various inflammatory conditions.
Uniqueness: this compound stands out due to its synthetic nature and specific modifications that enhance its stability and activity compared to naturally occurring antagonists .
Properties
IUPAC Name |
4-[(2-acetamido-3-phenylpropanoyl)amino]-5-[[1-[[1-[2-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLMBMCJADVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H123N19O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1895.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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